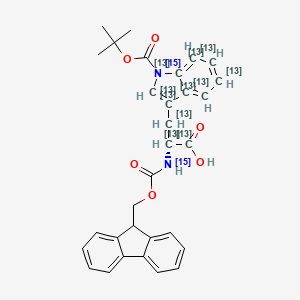
(E)-3-(113C)methyl(2,4-13C2)pent-2-enedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(113C)methyl(2,4-13C2)pent-2-enedioic acid is a compound of interest in various scientific fields due to its unique isotopic labeling. The presence of carbon-13 isotopes at specific positions within the molecule makes it valuable for research applications, particularly in the study of metabolic pathways and reaction mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(113C)methyl(2,4-13C2)pent-2-enedioic acid typically involves the incorporation of carbon-13 isotopes into the precursor molecules. One common method is the use of labeled starting materials in a series of organic reactions. For example, the synthesis might begin with the preparation of labeled intermediates through reactions such as the Suzuki–Miyaura coupling . This reaction involves the use of organoboron reagents and palladium catalysts to form carbon-carbon bonds under mild conditions.
Industrial Production Methods
Industrial production of isotopically labeled compounds like this compound often involves large-scale synthesis using automated systems. These systems can precisely control reaction conditions and ensure high yields of the desired product. The use of advanced purification techniques, such as chromatography, is essential to isolate the labeled compound from any unlabeled byproducts.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(113C)methyl(2,4-13C2)pent-2-enedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce saturated hydrocarbons.
Scientific Research Applications
(E)-3-(113C)methyl(2,4-13C2)pent-2-enedioic acid has several applications in scientific research:
Chemistry: It is used as a tracer in studying reaction mechanisms and pathways.
Biology: The compound can be used in metabolic studies to track the incorporation and transformation of carbon atoms in biological systems.
Medicine: Isotopically labeled compounds are valuable in drug development and pharmacokinetics to understand the distribution and metabolism of drugs.
Industry: The compound can be used in the development of new materials and in quality control processes to ensure the consistency of products.
Mechanism of Action
The mechanism by which (E)-3-(113C)methyl(2,4-13C2)pent-2-enedioic acid exerts its effects depends on its specific application. In metabolic studies, the labeled carbon atoms allow researchers to trace the pathways and transformations of the compound within biological systems. The molecular targets and pathways involved can vary widely depending on the context of the study.
Comparison with Similar Compounds
Similar Compounds
(E)-3-methylpent-2-enedioic acid: The non-labeled version of the compound.
(E)-3-(113C)methylpent-2-enedioic acid: A partially labeled version with only one carbon-13 isotope.
(E)-3-(2,4-13C2)pent-2-enedioic acid: Another partially labeled version with two carbon-13 isotopes at different positions.
Uniqueness
The unique aspect of (E)-3-(113C)methyl(2,4-13C2)pent-2-enedioic acid is the specific placement of carbon-13 isotopes at three distinct positions within the molecule. This precise labeling allows for detailed studies of reaction mechanisms and metabolic pathways that would not be possible with non-labeled or partially labeled compounds.
Properties
Molecular Formula |
C6H8O4 |
|---|---|
Molecular Weight |
147.10 g/mol |
IUPAC Name |
(E)-3-(113C)methyl(2,4-13C2)pent-2-enedioic acid |
InChI |
InChI=1S/C6H8O4/c1-4(2-5(7)8)3-6(9)10/h2H,3H2,1H3,(H,7,8)(H,9,10)/b4-2+/i1+1,2+1,3+1 |
InChI Key |
WKRBKYFIJPGYQC-UDKQHVDBSA-N |
Isomeric SMILES |
[13CH3]/C(=[13CH]\C(=O)O)/[13CH2]C(=O)O |
Canonical SMILES |
CC(=CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(2-chlorophenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15088463.png)
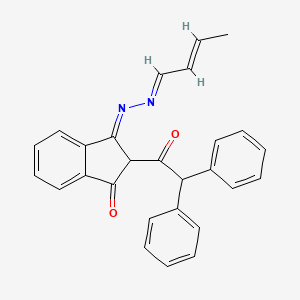
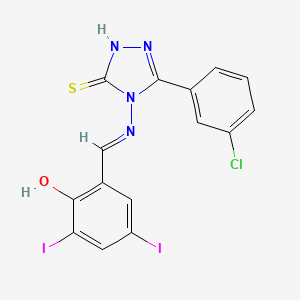
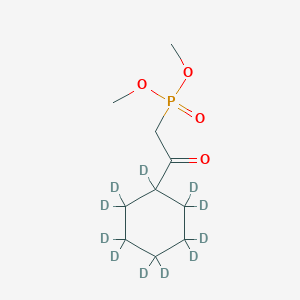

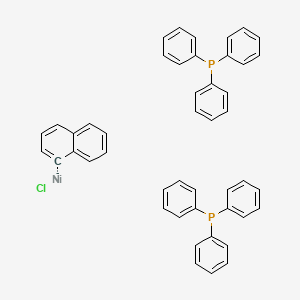

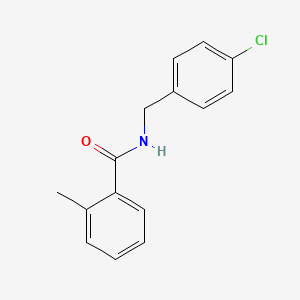
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B15088515.png)
